molecular formula C27H36N8O4S B14129300 Tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate

Tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate

Cat. No.: B14129300
M. Wt: 568.7 g/mol
InChI Key: LHUDUOISDBAQKA-UHFFFAOYSA-N
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Description

Tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a morpholine ring, and a thienopyrimidine core

Preparation Methods

The synthesis of tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate involves multiple steps. The process typically starts with the preparation of the thienopyrimidine core, followed by the introduction of the morpholine and piperazine rings. The final step involves the attachment of the tert-butyl group to the piperazine ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific biological activities. The unique combination of the thienopyrimidine core and the morpholine ring in tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C27H36N8O4S

Molecular Weight

568.7 g/mol

IUPAC Name

tert-butyl 4-[[2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C27H36N8O4S/c1-17-20(16-33-6-8-35(9-7-33)26(37)39-27(3,4)5)40-22-21(17)31-23(32-24(22)34-10-12-38-13-11-34)19-14-28-25(29-15-19)30-18(2)36/h14-15H,6-13,16H2,1-5H3,(H,28,29,30,36)

InChI Key

LHUDUOISDBAQKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)NC(=O)C)CN5CCN(CC5)C(=O)OC(C)(C)C

Origin of Product

United States

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